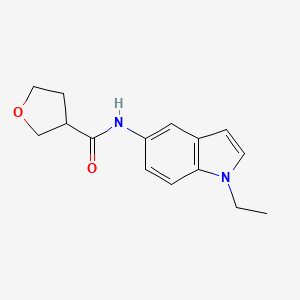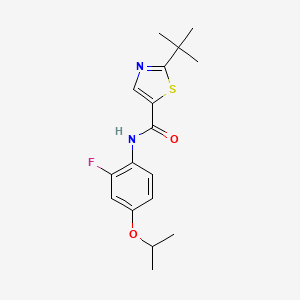
N-(1-ethylindol-5-yl)oxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethylindol-5-yl)oxolane-3-carboxamide, also known as EIOL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIOL is a member of the oxolane carboxamide family, which has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Wirkmechanismus
N-(1-ethylindol-5-yl)oxolane-3-carboxamide exerts its biological activity by binding to GPCRs, specifically the GPR55 receptor. GPR55 is a relatively new member of the GPCR family, and its exact function is still unclear. However, it has been found to be involved in various physiological processes, including pain sensation, inflammation, and cancer. N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been shown to activate GPR55, leading to the modulation of various downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.
Biochemical and Physiological Effects:
N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to possess several biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective properties. In vitro studies have shown that N-(1-ethylindol-5-yl)oxolane-3-carboxamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of NF-κB and MAPK signaling pathways. In vivo studies have shown that N-(1-ethylindol-5-yl)oxolane-3-carboxamide can inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In addition, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to protect neurons from oxidative stress and neuroinflammation, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-ethylindol-5-yl)oxolane-3-carboxamide in lab experiments is its potent biological activity, which makes it a valuable tool for studying various physiological processes. In addition, N-(1-ethylindol-5-yl)oxolane-3-carboxamide is relatively stable and can be easily synthesized in the lab, making it a cost-effective compound for research purposes. However, one of the limitations of using N-(1-ethylindol-5-yl)oxolane-3-carboxamide is its low solubility in water, which can make it challenging to administer in vivo. In addition, N-(1-ethylindol-5-yl)oxolane-3-carboxamide's mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(1-ethylindol-5-yl)oxolane-3-carboxamide. One of the most promising directions is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity for specific GPCRs. In addition, the role of GPR55 in various physiological processes is still not fully understood, and further research is needed to elucidate its function. Finally, the potential applications of N-(1-ethylindol-5-yl)oxolane-3-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, warrant further investigation.
Synthesemethoden
The synthesis of N-(1-ethylindol-5-yl)oxolane-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 1-ethylindole with ethyl oxalyl chloride to form the intermediate compound, N-(1-ethylindol-5-yl)oxalyl chloride. The second step involves the reaction of the intermediate compound with ammonia to produce N-(1-ethylindol-5-yl)oxolane-3-carboxamide. The yield of N-(1-ethylindol-5-yl)oxolane-3-carboxamide in this process is around 50%, making it a challenging synthesis method.
Wissenschaftliche Forschungsanwendungen
N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to possess potent anti-inflammatory and antitumor properties, making it a promising candidate for the development of new drugs. In drug discovery, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties. In neuroscience, N-(1-ethylindol-5-yl)oxolane-3-carboxamide has been found to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response.
Eigenschaften
IUPAC Name |
N-(1-ethylindol-5-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-17-7-5-11-9-13(3-4-14(11)17)16-15(18)12-6-8-19-10-12/h3-5,7,9,12H,2,6,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPZMLKYBMHLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)NC(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylindol-5-yl)oxolane-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)
![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)

![4-[[(3-Cyanothiophene-2-carbonyl)amino]methyl]oxane-4-carboxamide](/img/structure/B7543011.png)


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)